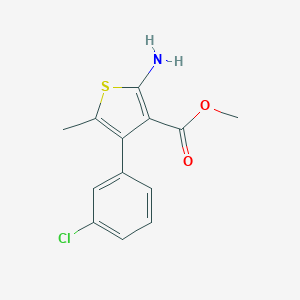
2-氨基-4-(3-氯苯基)-5-甲硫基噻吩-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester
科学研究应用
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chlorobenzaldehyde, the synthesis may involve the formation of an intermediate through a Knoevenagel condensation, followed by cyclization with sulfur and subsequent esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the output.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
作用机制
The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the chlorophenyl substitution, which may affect its biological activity and chemical reactivity.
Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom, which can influence its properties.
Uniqueness
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can significantly impact its chemical behavior and potential applications. This structural feature may confer distinct biological activities or reactivity patterns compared to its analogs.
属性
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-10(8-4-3-5-9(14)6-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDKWAMZPUBCKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352041 |
Source


|
| Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-61-6 |
Source


|
| Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)
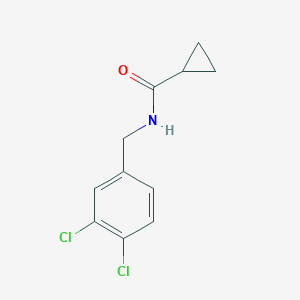
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B442507.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B442508.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442510.png)
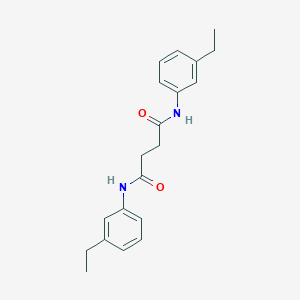
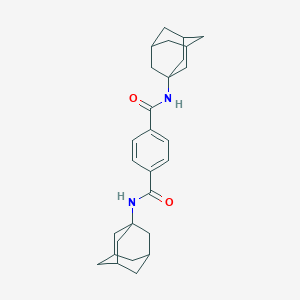
![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)
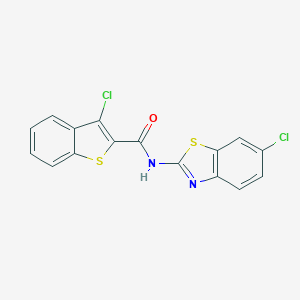
![N-[4-(CYCLOHEXYLFORMAMIDO)BUTYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B442515.png)
![dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B442516.png)
![(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B442519.png)
![1,4-Bis[3-(3,4-dimethoxyphenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442521.png)

